2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid
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Overview
Description
2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid is a complex organic compound with the molecular formula C15H18N2O5 It is known for its unique structure, which includes a benzoic acid moiety linked to a hexanamido group through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid typically involves the reaction of 6-aminohexanoic acid with 2-formylbenzoic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as acetic acid, to facilitate the imine formation and hydrolysis steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or hexanamido moieties.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid ring.
Hexanamido derivatives: Compounds with different substituents on the hexanamido group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKJCDILEUEJSH-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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